An In-Depth Technical Guide to N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine: A Cornerstone for Modern Drug Discovery
An In-Depth Technical Guide to N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine: A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties and Structural Elucidation
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, registered under CAS Number 1083180-01-6, is a key heterocyclic amine that serves as a versatile intermediate in organic synthesis. A precise understanding of its molecular characteristics is fundamental for its application in complex synthetic pathways.
| Property | Value |
| Molecular Formula | C8H11ClN2 |
| Molecular Weight | 170.64 g/mol |
| Canonical SMILES | CNCC1=CC=N(C=C1)Cl |
| InChI Key | YFGFLVBLBWOHRO-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate |
The molecular weight of 170.64 g/mol is a critical parameter for accurate stoichiometric calculations in reaction design and for the interpretation of mass spectrometry data during reaction monitoring and final product analysis.
Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is typically achieved through a nucleophilic substitution reaction. The following protocol provides a reliable method for its preparation in a laboratory setting.
Synthetic Workflow
Caption: Synthetic workflow for N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine.
Detailed Experimental Protocol
Materials:
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2-Chloro-4-(chloromethyl)pyridine
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Methylamine (40% aqueous solution)
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Acetonitrile (ACN)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Dichloromethane (DCM)
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Methanol (MeOH)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in acetonitrile.
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Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Slowly add an excess of 40% aqueous methylamine solution (e.g., 3-4 equivalents) to the stirred solution.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.
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Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Partition the residue between ethyl acetate and water.
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Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This step is crucial to remove any unreacted starting materials and acidic byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to afford the pure N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine.
Expertise & Experience Insights: The choice of a polar aprotic solvent like acetonitrile facilitates the dissolution of both the electrophile and the nucleophile. Running the initial addition at 0 °C helps to control the exothermicity of the reaction. The use of a significant excess of methylamine drives the reaction to completion and minimizes the formation of bis-alkylated byproducts.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where the results from each technique should be consistent with the proposed structure.
Analytical Workflow
Caption: Analytical workflow for the characterization of the target compound.
Expected Analytical Data
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the pyridine ring and the nitrogen atom, and a singlet for the methyl (-CH₃) protons. The expected chemical shifts (δ) are approximately: 8.2-8.3 ppm (doublet, 1H, pyridine H6), 7.2-7.3 ppm (singlet, 1H, pyridine H3), 7.1-7.2 ppm (doublet, 1H, pyridine H5), 3.6-3.7 ppm (singlet, 2H, -CH₂-), and 2.4-2.5 ppm (singlet, 3H, -NCH₃).
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¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals corresponding to the eight carbon atoms in the molecule. The pyridine ring carbons will appear in the aromatic region (δ 120-155 ppm), with the carbon bearing the chlorine atom being the most downfield. The methylene carbon and the methyl carbon will appear in the aliphatic region (δ 40-60 ppm and 30-40 ppm, respectively).
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LC-MS (ESI+): The liquid chromatography-mass spectrometry analysis is used to confirm the molecular weight and assess the purity of the compound. In positive electrospray ionization mode (ESI+), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 171.07.
Applications in Drug Discovery and Development
The 2-chloropyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its utility stems from its ability to participate in a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse substituents at the 2-position.[1] N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, therefore, represents a valuable starting material for the synthesis of compound libraries for high-throughput screening and for the development of targeted therapeutics.
Logical Relationship in Drug Design
Caption: Logical workflow from starting material to drug candidate.
The secondary amine functionality in N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine provides an additional site for chemical modification, further expanding the accessible chemical space for drug discovery programs. This dual reactivity makes it a highly valuable and versatile building block for medicinal chemists.
Conclusion
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic route, make it an attractive starting material for a wide array of applications. The detailed protocols and analytical insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their pursuit of novel chemical entities with therapeutic potential. The inherent versatility of the 2-chloropyridine scaffold ensures that this compound will continue to be a valuable tool in the development of the next generation of pharmaceuticals.
References
- U.S. Patent 7,208,603 B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
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Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023). PMC. [Link]
